1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide
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Overview
Description
1-Chloro-9-thiabicyclo[331]nonane 9,9-dioxide is a chemical compound with the molecular formula C8H13ClO2S It is a member of the bicyclic sulfur compounds, characterized by a sulfur atom incorporated into a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide can be synthesized through the electrophilic addition of sulfur dichloride (SCl2) to cyclic dienes such as 1,5-cyclooctadiene. The reaction typically involves the following steps:
Condensation Reaction: Sulfur dichloride reacts with 1,5-cyclooctadiene to form the intermediate 2,6-dichloro-9-thiabicyclo[3.3.1]nonane.
Oxidation: The intermediate is then oxidized to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as azides or cyanides.
Oxidation and Reduction: The sulfur atom in the compound can undergo oxidation and reduction reactions, leading to different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and sodium cyanide (NaCN).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) can be used to oxidize the sulfur atom.
Major Products
Azide Derivatives: Formed by substitution of the chlorine atom with azide.
Cyanide Derivatives: Formed by substitution of the chlorine atom with cyanide.
Scientific Research Applications
1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide involves its ability to undergo nucleophilic substitution reactions. The sulfur atom in the bicyclic structure can form episulfonium intermediates, which are highly reactive and can be captured by various nucleophiles . This reactivity is attributed to the anchimeric assistance provided by the sulfur atom, facilitating the formation of stable intermediates.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: Similar in structure but with two chlorine atoms instead of one.
9-Thiabicyclo[3.3.1]nonane 9,9-dioxide: Lacks the chlorine atom, making it less reactive in substitution reactions.
1-Bromo-9-thiabicyclo[3.3.1]nonane 9,9-dioxide: Contains a bromine atom instead of chlorine, which can affect its reactivity and applications.
Uniqueness
1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide is unique due to its specific substitution pattern and the presence of a chlorine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and a useful compound for various scientific research applications.
Properties
CAS No. |
23504-36-1 |
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Molecular Formula |
C8H13ClO2S |
Molecular Weight |
208.71 g/mol |
IUPAC Name |
1-chloro-9λ6-thiabicyclo[3.3.1]nonane 9,9-dioxide |
InChI |
InChI=1S/C8H13ClO2S/c9-8-5-1-3-7(4-2-6-8)12(8,10)11/h7H,1-6H2 |
InChI Key |
UOLCEMNGHMNNEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCC(C1)(S2(=O)=O)Cl |
Origin of Product |
United States |
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